3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, resulting in various biological activities .
Biochemical Pathways
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the environmental conditions can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound has been shown to bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities . Additionally, it can induce changes in gene expression by interacting with transcriptional regulators and chromatin-modifying enzymes . These molecular interactions underpin the diverse biological effects observed with this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At higher doses, it may induce toxic effects, including cellular damage and impaired organ function . These findings underscore the need for careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been found to modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, it can influence the synthesis and degradation of biomolecules, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . The distribution of this compound is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with target biomolecules . The localization is often directed by targeting signals and post-translational modifications that guide this compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the cyclization process can also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
3-(3-Chloropyridin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazole: Similar structure but with different substituents on the thiadiazole ring.
Uniqueness
The presence of both nitrogen and sulfur atoms in the thiadiazole ring of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine imparts unique chemical properties that are not found in its analogs. This makes it particularly useful in applications where specific reactivity or interaction with biological targets is required.
Properties
IUPAC Name |
3-(3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHKYGFMMMYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225976 | |
Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-16-3 | |
Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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